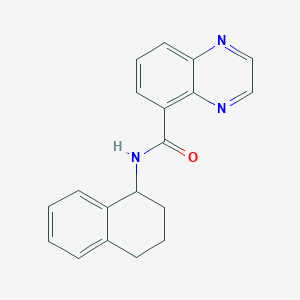
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is a complex organic compound that features a naphthalene ring fused with a quinoxaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with quinoxaline-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted naphthalene and quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A simpler compound with a similar naphthalene ring structure.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: A methylated derivative of tetrahydronaphthalene.
Uniqueness
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is unique due to the presence of both naphthalene and quinoxaline rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H17N3O |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C19H17N3O/c23-19(15-8-4-10-17-18(15)21-12-11-20-17)22-16-9-3-6-13-5-1-2-7-14(13)16/h1-2,4-5,7-8,10-12,16H,3,6,9H2,(H,22,23) |
InChI-Schlüssel |
XTYHIFCWQUGCMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=C4C(=CC=C3)N=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


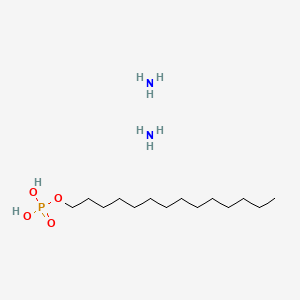
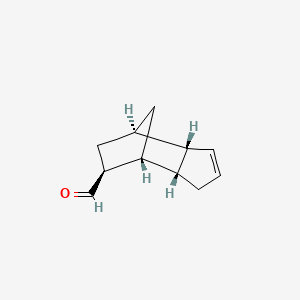
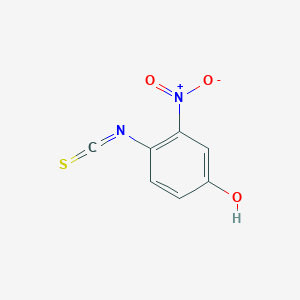
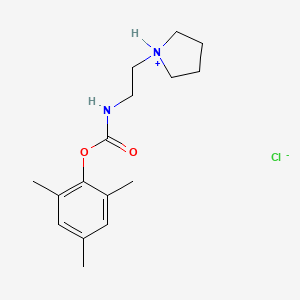
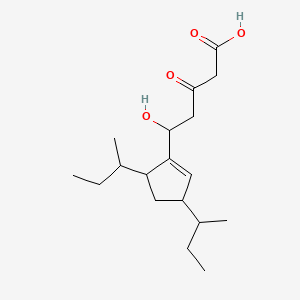
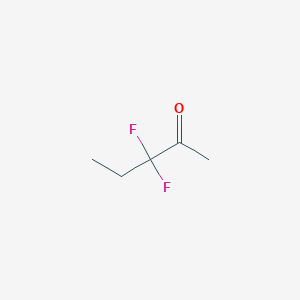
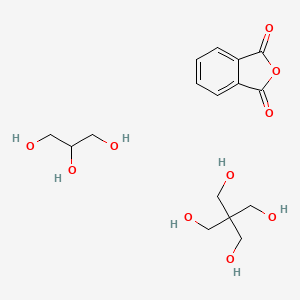
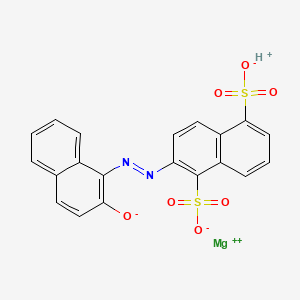
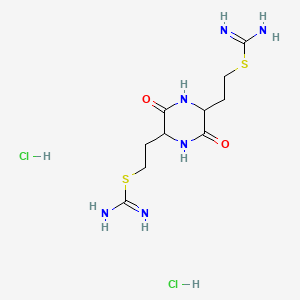
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
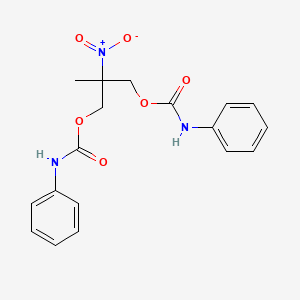
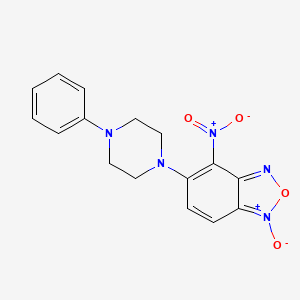
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
